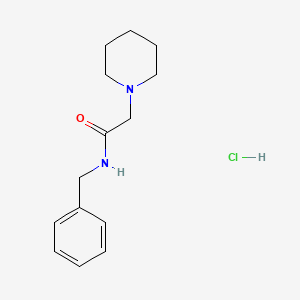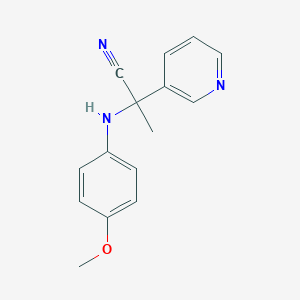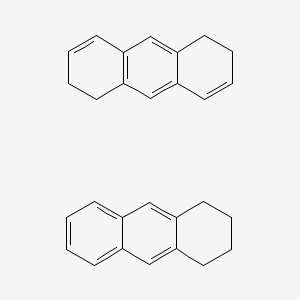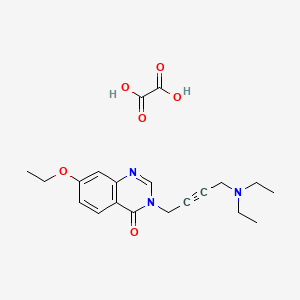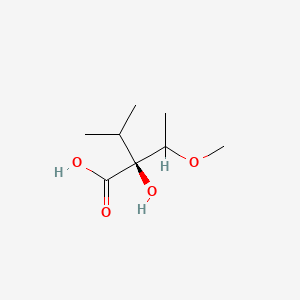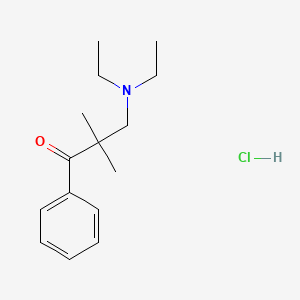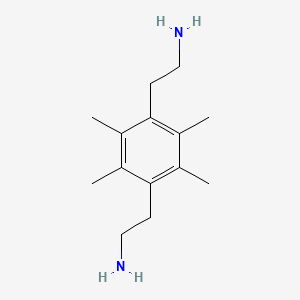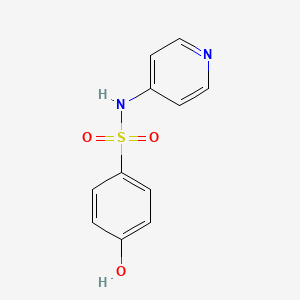
4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a benzene ring substituted with a hydroxy group and a sulfonamide group, which is further connected to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybenzenesulfonyl chloride with 4-aminopyridine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-hydroxybenzenesulfonyl chloride in an organic solvent such as dichloromethane.
- Add 4-aminopyridine to the solution.
- Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N-(propan-2-yl)benzene-1-sulfonamide: Similar structure but with an isopropyl group instead of a pyridine ring.
4-Cyclohexyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide: Contains a cyclohexyl group and a pyridin-4-ylmethyl group.
Uniqueness
4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide is unique due to the presence of both a hydroxy group and a pyridine ring, which can enhance its binding affinity and specificity towards certain biological targets. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
1152522-79-6 |
|---|---|
Molekularformel |
C11H10N2O3S |
Molekulargewicht |
250.28 g/mol |
IUPAC-Name |
4-hydroxy-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H10N2O3S/c14-10-1-3-11(4-2-10)17(15,16)13-9-5-7-12-8-6-9/h1-8,14H,(H,12,13) |
InChI-Schlüssel |
KVHWJOULIZFALZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)S(=O)(=O)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
